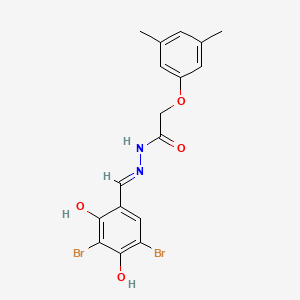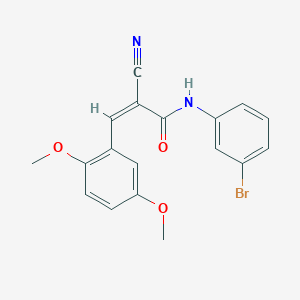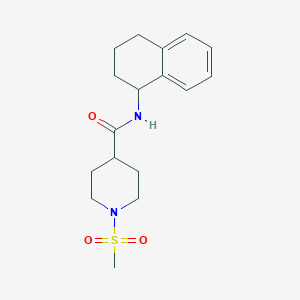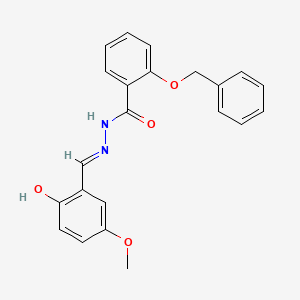
N'-(3,5-dibromo-2,4-dihydroxybenzylidene)-2-(3,5-dimethylphenoxy)acetohydrazide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N'-(3,5-dibromo-2,4-dihydroxybenzylidene)-2-(3,5-dimethylphenoxy)acetohydrazide, also known as DBDH, is a synthetic compound that has gained significant attention in the field of medicinal chemistry due to its potential applications in drug development.
Mecanismo De Acción
The mechanism of action of N'-(3,5-dibromo-2,4-dihydroxybenzylidene)-2-(3,5-dimethylphenoxy)acetohydrazide involves its ability to inhibit the activity of key enzymes involved in cell proliferation and survival, such as topoisomerase II and DNA polymerase. This leads to the accumulation of DNA damage and ultimately triggers apoptosis in cancer cells.
Biochemical and Physiological Effects:
N'-(3,5-dibromo-2,4-dihydroxybenzylidene)-2-(3,5-dimethylphenoxy)acetohydrazide has been found to exhibit significant biochemical and physiological effects, including its ability to induce apoptosis in cancer cells, inhibit the activity of key enzymes involved in cell proliferation and survival, and reduce the expression of genes associated with cancer progression. Moreover, N'-(3,5-dibromo-2,4-dihydroxybenzylidene)-2-(3,5-dimethylphenoxy)acetohydrazide has been found to exhibit low toxicity towards normal cells, making it a promising candidate for further development as a cancer therapeutic agent.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using N'-(3,5-dibromo-2,4-dihydroxybenzylidene)-2-(3,5-dimethylphenoxy)acetohydrazide in lab experiments is its potent cytotoxicity against a wide range of cancer cell lines. Moreover, N'-(3,5-dibromo-2,4-dihydroxybenzylidene)-2-(3,5-dimethylphenoxy)acetohydrazide exhibits low toxicity towards normal cells, making it a promising candidate for further development as a cancer therapeutic agent. However, one of the limitations of using N'-(3,5-dibromo-2,4-dihydroxybenzylidene)-2-(3,5-dimethylphenoxy)acetohydrazide in lab experiments is its low solubility in aqueous solutions, which can affect its bioavailability and efficacy.
Direcciones Futuras
There are several future directions for the development of N'-(3,5-dibromo-2,4-dihydroxybenzylidene)-2-(3,5-dimethylphenoxy)acetohydrazide as a potential cancer therapeutic agent. One possible direction is to explore the use of N'-(3,5-dibromo-2,4-dihydroxybenzylidene)-2-(3,5-dimethylphenoxy)acetohydrazide in combination with other chemotherapeutic agents to enhance its efficacy and reduce the risk of drug resistance. Another direction is to optimize the synthesis method of N'-(3,5-dibromo-2,4-dihydroxybenzylidene)-2-(3,5-dimethylphenoxy)acetohydrazide to improve its solubility and bioavailability. Moreover, further studies are needed to investigate the potential applications of N'-(3,5-dibromo-2,4-dihydroxybenzylidene)-2-(3,5-dimethylphenoxy)acetohydrazide in other disease conditions, such as inflammation and neurodegenerative disorders.
Conclusion:
In conclusion, N'-(3,5-dibromo-2,4-dihydroxybenzylidene)-2-(3,5-dimethylphenoxy)acetohydrazide is a synthetic compound that has gained significant attention in the field of medicinal chemistry due to its potential applications in drug development. Studies have shown that N'-(3,5-dibromo-2,4-dihydroxybenzylidene)-2-(3,5-dimethylphenoxy)acetohydrazide exhibits potent cytotoxicity against a wide range of cancer cell lines, induces apoptosis in cancer cells, and exhibits low toxicity towards normal cells. However, further studies are needed to optimize the synthesis method of N'-(3,5-dibromo-2,4-dihydroxybenzylidene)-2-(3,5-dimethylphenoxy)acetohydrazide and investigate its potential applications in other disease conditions.
Métodos De Síntesis
N'-(3,5-dibromo-2,4-dihydroxybenzylidene)-2-(3,5-dimethylphenoxy)acetohydrazide can be synthesized through a multi-step process involving the condensation of 3,5-dibromo-2,4-dihydroxybenzaldehyde and 2-(3,5-dimethylphenoxy)acetic acid hydrazide in the presence of a catalyst. The resulting compound is then purified through recrystallization to obtain N'-(3,5-dibromo-2,4-dihydroxybenzylidene)-2-(3,5-dimethylphenoxy)acetohydrazide in its pure form.
Aplicaciones Científicas De Investigación
N'-(3,5-dibromo-2,4-dihydroxybenzylidene)-2-(3,5-dimethylphenoxy)acetohydrazide has been extensively studied for its potential applications in drug development, particularly in the treatment of cancer. Studies have shown that N'-(3,5-dibromo-2,4-dihydroxybenzylidene)-2-(3,5-dimethylphenoxy)acetohydrazide exhibits potent cytotoxicity against a wide range of cancer cell lines, including breast, lung, and liver cancer cells. Moreover, N'-(3,5-dibromo-2,4-dihydroxybenzylidene)-2-(3,5-dimethylphenoxy)acetohydrazide has been found to induce apoptosis in cancer cells by inhibiting the activity of key enzymes involved in cell proliferation and survival.
Propiedades
IUPAC Name |
N-[(E)-(3,5-dibromo-2,4-dihydroxyphenyl)methylideneamino]-2-(3,5-dimethylphenoxy)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16Br2N2O4/c1-9-3-10(2)5-12(4-9)25-8-14(22)21-20-7-11-6-13(18)17(24)15(19)16(11)23/h3-7,23-24H,8H2,1-2H3,(H,21,22)/b20-7+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MYGSNDDFIPSZCD-IFRROFPPSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)OCC(=O)NN=CC2=CC(=C(C(=C2O)Br)O)Br)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=CC(=C1)OCC(=O)N/N=C/C2=CC(=C(C(=C2O)Br)O)Br)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16Br2N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
472.1 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N'-[(Z)-(3,5-dibromo-2,4-dihydroxyphenyl)methylidene]-2-(3,5-dimethylphenoxy)acetohydrazide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-{3-[(2,4-dichlorophenoxy)methyl]benzoyl}-4-(2-pyridinyl)piperazine](/img/structure/B6125724.png)


![3,4,5-trimethoxy-N-[1-(2-phenylethyl)-3-piperidinyl]benzamide](/img/structure/B6125733.png)
![3-{5-[(4-methylphenyl)amino]-6-oxo-6H-anthra[1,9-cd]isoxazol-3-yl}-2,4-pentanedione](/img/structure/B6125738.png)
![6-(3-{3-[2-(3,4-difluorophenyl)ethyl]-1-piperidinyl}-3-oxopropyl)-4,5-dihydro-3(2H)-pyridazinone](/img/structure/B6125748.png)
![methyl 6-methyl-2-({[2-(2-methyl-3-furoyl)hydrazino]carbonothioyl}amino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B6125750.png)
![N-benzyl-2-[(4-hydroxy-6-propyl-2-pyrimidinyl)thio]acetamide](/img/structure/B6125754.png)
![2-[4-(2,1,3-benzoxadiazol-4-ylmethyl)-1-(cyclohexylmethyl)-2-piperazinyl]ethanol](/img/structure/B6125759.png)
![2-[(5-{4-[(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)methyl]phenyl}-4-ethyl-4H-1,2,4-triazol-3-yl)thio]-N-(2,4,5-trichlorophenyl)acetamide](/img/structure/B6125762.png)
![N-(2-chlorobenzyl)-3-[1-(2-methoxybenzoyl)-3-piperidinyl]propanamide](/img/structure/B6125770.png)


![N-[1-(2,4-difluorophenyl)-4,5,6,7-tetrahydro-1H-indazol-4-yl]-3-thiophenecarboxamide](/img/structure/B6125817.png)